5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound featuring a pyrido[2,3-d]pyrimidine core, adorned with various substituents
Mechanism of Action
Target of Action
The compound “5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines have been identified as inhibitors of various cancer targets, including tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
Pyrido[2,3-d]pyrimidines, in general, are known to inhibit their targets by binding to the active site of the enzyme, thereby preventing the enzyme from performing its function .
Biochemical Pathways
The biochemical pathways affected by this compound would depend on the specific targets it inhibits. For instance, if it inhibits tyrosine kinase, it could affect pathways related to cell growth and proliferation. If it inhibits phosphatidylinositol-3 kinase, it could affect pathways related to cell survival and apoptosis .
Result of Action
The result of the compound’s action would depend on the specific targets it inhibits and the pathways it affects. For instance, if it inhibits targets related to cell growth and proliferation, it could potentially have antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps starting from readily available precursors. The process can include:
Formation of the Pyrido[2,3-d]pyrimidine Core: This can be accomplished via cyclization reactions involving appropriate reactants like diamines and keto acids.
Substitution Reactions: Introduction of the propyl and isopentylthio groups often involves nucleophilic substitutions under controlled conditions, utilizing reagents such as alkyl halides and thiols.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Optimized Reaction Conditions: To increase yield and purity, parameters like temperature, solvent, and catalyst choice are fine-tuned.
Scaling Up: Pilot-scale batches are tested to refine the process before full-scale production, ensuring safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound may undergo oxidation to form sulfoxides or sulfones, depending on the conditions and reagents used.
Reduction: Reduction reactions can transform the compound into more saturated analogs or remove specific functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the substituents on the pyrido[2,3-d]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or oxone under mild conditions.
Reduction: Catalytic hydrogenation using Pd/C or reduction with LiAlH4.
Substitution: Utilizing reagents such as alkyl halides for nucleophilic substitutions and strong acids for electrophilic substitutions.
Major Products
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced analogs of the parent compound.
Substitution Products: Varied substituted pyrido[2,3-d]pyrimidines.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a precursor or intermediate for more complex molecules, aiding in the development of new materials or drugs.
Biology
Its bioactivity is evaluated in various biological assays, potentially serving as a lead compound for new pharmaceutical agents.
Medicine
Investigations into its therapeutic potentials, such as antiviral, anticancer, or antimicrobial activities, are ongoing, aiming to harness its unique structural features.
Industry
Applications in material science or as a component in specialty chemicals provide a broad spectrum of industrial uses.
Comparison with Similar Compounds
Unique Features
Compared to other pyrido[2,3-d]pyrimidines, the presence of isopentylthio and propyl groups provides distinctive steric and electronic properties that may enhance its efficacy in various applications.
List of Similar Compounds
5-methyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
1,3-dimethyl-5-ethylthio-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
5-(isopentylthio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a compound of immense interest, with a complex synthesis, diverse reactivity, and potential applications that span various scientific fields. Its unique structural features make it a standout among related compounds.
Properties
IUPAC Name |
1,3-dimethyl-5-(3-methylbutylsulfanyl)-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-6-7-12-10-18-15-13(14(12)23-9-8-11(2)3)16(21)20(5)17(22)19(15)4/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRXQVJAYYDYRGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCCC(C)C)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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